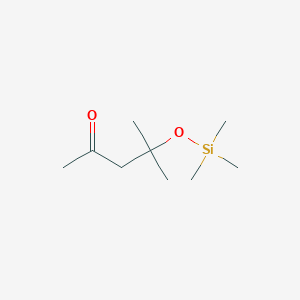![molecular formula C22H25N3O B14624437 2-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl}quinoline CAS No. 57961-93-0](/img/structure/B14624437.png)
2-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl}quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl}quinoline is a complex organic compound that belongs to the class of piperazine derivatives. This compound has garnered significant interest in the scientific community due to its potential therapeutic applications, particularly in the field of neuropharmacology. Its unique structure, which combines a quinoline moiety with a piperazine ring, allows it to interact with various biological targets, making it a promising candidate for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl}quinoline typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the nucleophilic substitution reaction of 4-methoxyphenylpiperazine with an appropriate quinoline derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl}quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced forms of the quinoline ring.
科学的研究の応用
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its role in modulating neurotransmitter systems.
Medicine: Potential therapeutic agent for neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Industry: Utilized in the development of new materials and chemical sensors.
作用機序
The mechanism of action of 2-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl}quinoline involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. For instance, it has been shown to inhibit the reuptake of monoamine neurotransmitters, thereby enhancing their levels in the synaptic cleft .
類似化合物との比較
Similar Compounds
Trazodone: An arylpiperazine-based antidepressant.
Naftopidil: An alpha1-adrenergic receptor antagonist.
Urapidil: Another alpha1-adrenergic receptor antagonist.
Uniqueness
What sets 2-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl}quinoline apart from these similar compounds is its unique combination of the quinoline and piperazine moieties, which allows it to interact with a broader range of biological targets. This structural uniqueness contributes to its diverse pharmacological profile and potential therapeutic applications .
特性
CAS番号 |
57961-93-0 |
|---|---|
分子式 |
C22H25N3O |
分子量 |
347.5 g/mol |
IUPAC名 |
2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]quinoline |
InChI |
InChI=1S/C22H25N3O/c1-26-21-10-8-20(9-11-21)25-16-14-24(15-17-25)13-12-19-7-6-18-4-2-3-5-22(18)23-19/h2-11H,12-17H2,1H3 |
InChIキー |
CEZYLHIKESITPP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCC3=NC4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



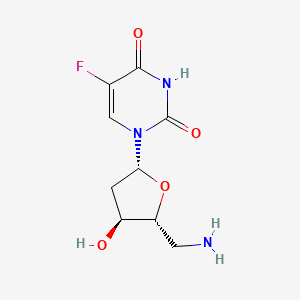
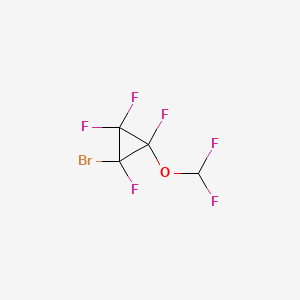
![2-(2,2,2-Trichloroethyl)-2-[3-(trifluoromethyl)phenyl]oxirane](/img/structure/B14624368.png)
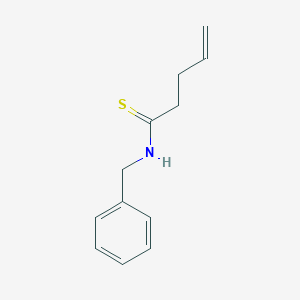
![1-Amino-3-[4-(2-methoxyethoxy)phenoxy]propan-2-ol](/img/structure/B14624377.png)

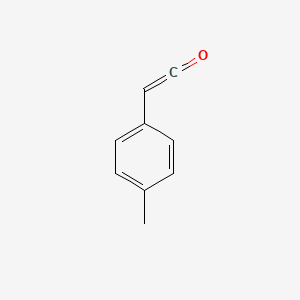


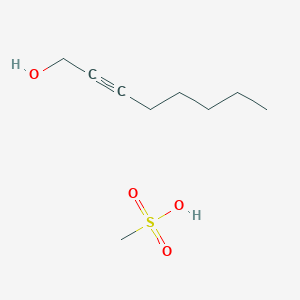
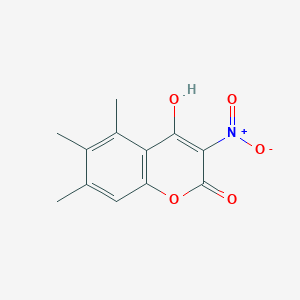
![Pyrano[4,3-b]indole-1,3-dione, 4,5-dihydro-5-methyl-](/img/structure/B14624420.png)
